molecular formula C10H14O2 B12084563 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one

Cat. No.: B12084563
M. Wt: 166.22 g/mol
InChI Key: FNAOMPNFIBVSGB-UHFFFAOYSA-N
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Description

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-one: is a unique organic compound characterized by its spirocyclic structure. This compound features a bicycloheptane ring fused with a cyclopentane ring, with an oxygen atom incorporated into the bicyclic system. The presence of the spiro linkage and the oxygen atom imparts distinct chemical properties to this compound, making it an interesting subject for research in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-one typically involves the following steps:

    Formation of the Bicycloheptane Ring: The initial step involves the construction of the bicycloheptane ring system. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Incorporation of the Oxygen Atom: The oxygen atom is introduced into the bicyclic system through an epoxidation reaction. Common reagents for this step include peracids such as m-chloroperbenzoic acid.

    Spirocyclization: The final step involves the formation of the spiro linkage. This can be achieved through a ring-closing reaction, often facilitated by a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group. Common nucleophiles include halides, amines, and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halides in polar aprotic solvents, amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and potential biological activity.

    Industry: Used in the development of new materials, including polymers and resins, due to its rigid and stable spirocyclic structure.

Mechanism of Action

The mechanism of action of 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-one involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-amine: Similar structure but with an amine group instead of a carbonyl group.

    3-Oxabicyclo[3.2.0]heptane-2,4-dione: Similar bicyclic structure but with two carbonyl groups.

Uniqueness

4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-one is unique due to its spirocyclic structure and the presence of a carbonyl group. This combination imparts distinct chemical properties, including reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAOMPNFIBVSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3C(C2=O)CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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